

# Animal Models of Salmonella Kentucky ST198 Infection: Application Notes and Protocols

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## Compound of Interest

Compound Name: ST 198

Cat. No.: B15578269

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

*Salmonella enterica* serovar Kentucky sequence type 198 (ST198) has emerged as a globally significant, multidrug-resistant (MDR) pathogen. Predominantly associated with poultry, this clone is a growing concern for human health due to high rates of resistance to critically important antibiotics, including fluoroquinolones and third-generation cephalosporins. The dissemination of this lineage necessitates robust in vivo models to study its pathogenesis, evaluate novel therapeutic strategies, and understand host-pathogen interactions. These application notes provide detailed protocols for avian and murine models of *S. Kentucky* ST198 infection, designed to be a practical resource for researchers in academia and the pharmaceutical industry.

## Avian Model of Intestinal Colonization

The avian model is critical for studying *S. Kentucky* ST198 as poultry are a primary reservoir. This model is particularly useful for investigating intestinal colonization, persistence, and transmission.

## Experimental Protocol: Chicken Colonization Model

This protocol is adapted from studies on *Salmonella* colonization in chickens and is suitable for assessing the carriage of *S. Kentucky* ST198.

#### 1. Bacterial Strain Preparation:

- Culture *S. Kentucky* ST198 isolates from frozen stocks on Luria-Bertani (LB) agar overnight at 37°C.
- Inoculate a single colony into LB broth and grow overnight at 37°C with shaking (200 rpm).
- Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
- Wash the pellet twice with sterile phosphate-buffered saline (PBS).
- Resuspend the final pellet in PBS to the desired concentration (e.g., 10<sup>8</sup> CFU/mL). The concentration should be confirmed by serial dilution and plating.

#### 2. Animal Husbandry and Acclimation:

- Use day-of-hatch specific-pathogen-free (SPF) broiler or layer chicks.
- House the birds in appropriate biosafety level 2 (BSL-2) facilities with ad libitum access to feed and water.
- Acclimate the chicks for 2-3 days prior to infection.
- Confirm the absence of pre-existing *Salmonella* infection by testing fecal samples from the flock.

#### 3. Infection Procedure:

- Orally inoculate each chick with a defined dose of the *S. Kentucky* ST198 suspension (e.g., 10<sup>7</sup> CFU in 0.1 mL of PBS) using a gavage needle.
- A control group should receive sterile PBS only.

#### 4. Sample Collection and Processing:

- At predetermined time points post-infection (e.g., 3, 7, 14, and 28 days), euthanize a subset of birds from each group.
- Aseptically collect the ceca, liver, and spleen.
- Weigh each tissue sample and homogenize it in a known volume of sterile PBS.
- Perform serial dilutions of the homogenates and plate on selective agar (e.g., Xylose Lysine Deoxycholate (XLD) agar supplemented with appropriate antibiotics for the specific ST198 strain) to enumerate *S. Kentucky* ST198.
- Calculate the bacterial load as colony-forming units (CFU) per gram of tissue.

#### 5. Data Analysis:

- Compare the bacterial loads in different tissues over time between different experimental groups.
- Statistical analysis (e.g., t-test or ANOVA) should be used to determine significant differences.

## Illustrative Quantitative Data

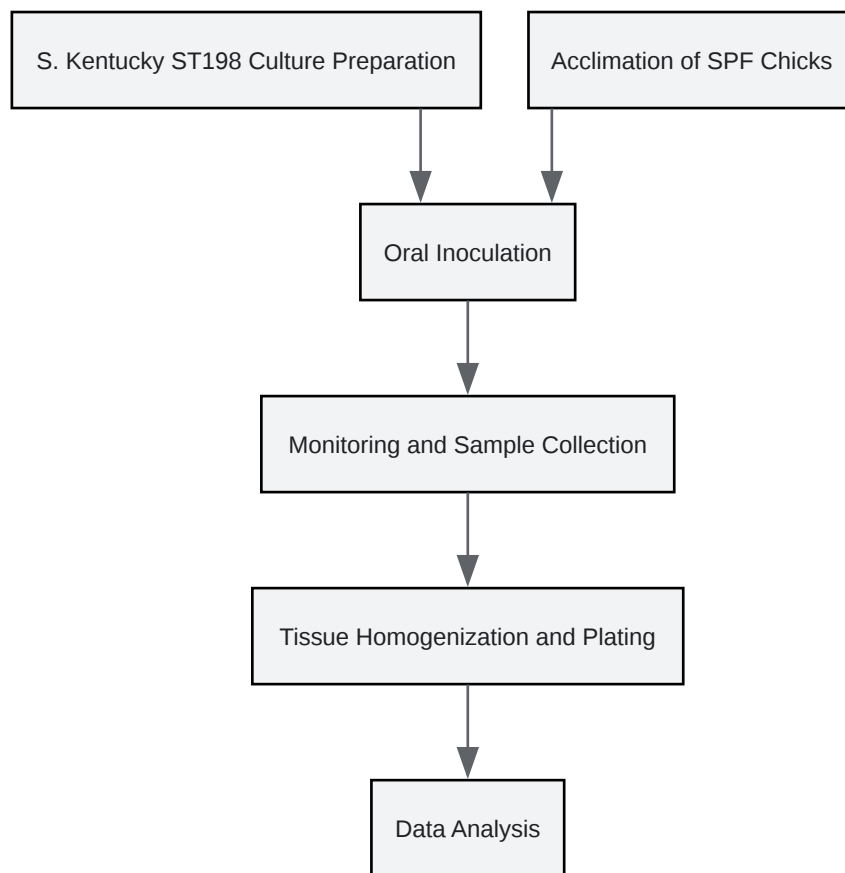
The following table represents hypothetical data that could be generated from a chicken colonization study to compare a wild-type *S. Kentucky* ST198 with a mutant strain (e.g., a strain with a deleted virulence factor).

Time Point (Days Post-Infection)	Tissue	Wild-Type ST198 (log10 CFU/g ± SD)	Mutant Strain (log10 CFU/g ± SD)
3	Cecum	6.5 ± 0.4	5.2 ± 0.6
Liver	3.2 ± 0.3	2.1 ± 0.5	
Spleen	3.5 ± 0.2	2.3 ± 0.4	
7	Cecum	7.1 ± 0.5	4.8 ± 0.7
Liver	2.8 ± 0.4	<1.0	
Spleen	3.0 ± 0.3	<1.0	
14	Cecum	6.8 ± 0.6	3.5 ± 0.8*
Liver	<1.0	<1.0	
Spleen	<1.0	<1.0	

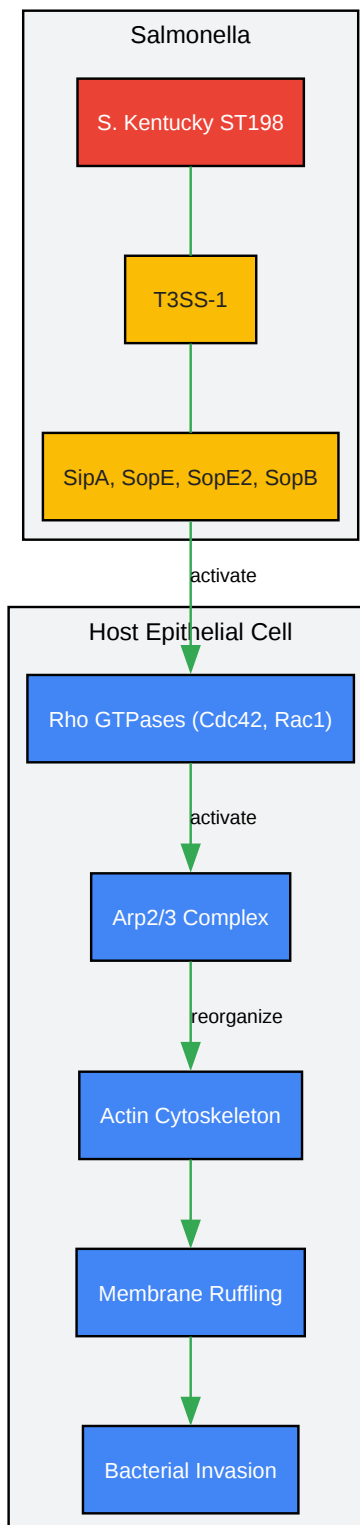
\*Statistically significant difference ( $p < 0.05$ ) compared to the wild-type strain.

## Experimental Workflow Diagram

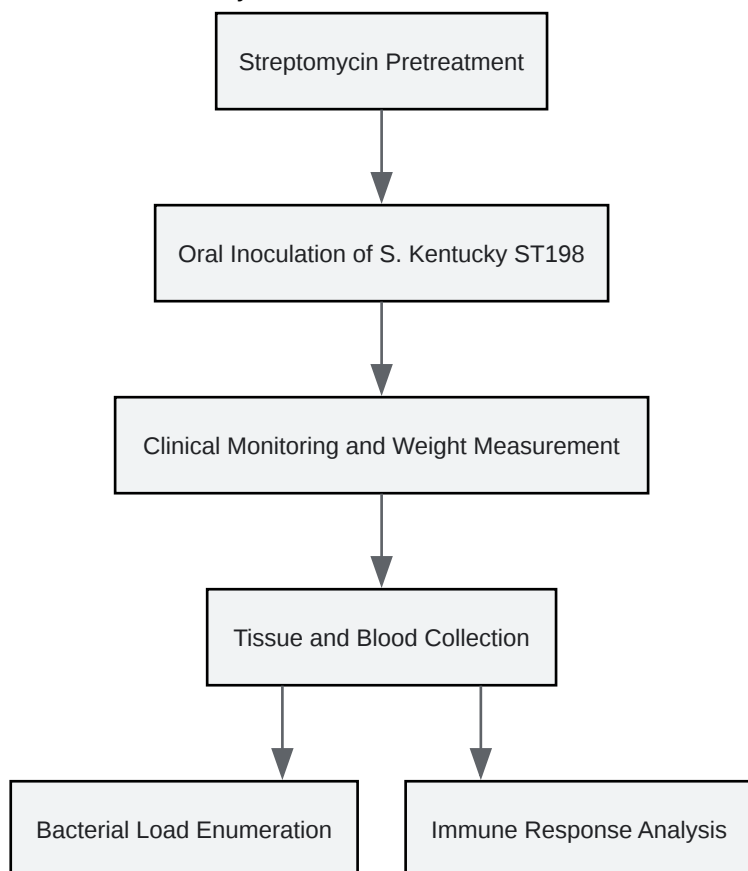
## Chicken Colonization Model Workflow



Simplified Salmonella Invasion Pathway



Murine Systemic Infection Model Workflow

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